molecular formula C13H8F5NO B2639949 2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol CAS No. 329779-37-5

2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol

Cat. No.: B2639949
CAS No.: 329779-37-5
M. Wt: 289.205
InChI Key: KITIVVCYGUAUMA-UHFFFAOYSA-N
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Description

2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol is a chemical compound with the molecular formula C13H8F5NO It is known for its unique structure, which includes a phenol group and a pentafluorophenyl group connected via an aminomethyl linkage

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol typically involves a multi-step reaction process. One common method includes the reaction of 2,3,4,5,6-pentafluoroaniline with formaldehyde in the presence of a base to form the intermediate aminomethyl compound. This intermediate is then reacted with phenol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms on the pentafluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the pentafluorophenyl ring .

Scientific Research Applications

2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}benzenol
  • 2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenylamine
  • 2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenylmethanol

Uniqueness

2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol is unique due to the presence of both a phenol group and a pentafluorophenyl group, which confer distinct chemical properties.

Properties

IUPAC Name

2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO/c14-8-9(15)11(17)13(12(18)10(8)16)19-5-6-3-1-2-4-7(6)20/h1-4,19-20H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITIVVCYGUAUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C(=C(C(=C2F)F)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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